molecular formula C6H15Cl2N B12114467 6-Chlorohexan-1-amine hydrochloride CAS No. 76806-13-8

6-Chlorohexan-1-amine hydrochloride

Cat. No.: B12114467
CAS No.: 76806-13-8
M. Wt: 172.09 g/mol
InChI Key: RCICWDOKHHRIHC-UHFFFAOYSA-N
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Description

6-Chlorohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a derivative of hexanamine, where a chlorine atom is substituted at the sixth position of the hexane chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorohexan-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of 6-chlorohexan-1-amine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization .

Another synthetic route involves the reaction of 6-chlorohexan-1-ol with ammonia in the presence of a dehydrating agent. This reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of hexanamine followed by the addition of hydrochloric acid. The reaction mixture is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chlorohexan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-chlorohexan-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of various products that can interact with biological molecules .

Comparison with Similar Compounds

Biological Activity

6-Chlorohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClN and a molecular weight of 172.09 g/mol. It is a derivative of hexanamine, where a chlorine atom is substituted at the sixth position of the hexane chain. This compound is utilized in various scientific research applications, particularly in organic synthesis and biological studies.

PropertyValue
CAS Number 76806-13-8
Molecular Formula C6H14ClN
Molecular Weight 172.09 g/mol
IUPAC Name This compound
InChI Key RCICWDOKHHRIHC-UHFFFAOYSA-N
Canonical SMILES C(CCCCl)CCN.Cl

The biological activity of this compound primarily stems from its ability to act as a nucleophile. This allows it to participate in various substitution reactions with electrophiles, forming new compounds that can interact with biological molecules. The compound can also undergo oxidation and reduction reactions, contributing to its versatility in biochemical applications.

Applications in Research

  • Organic Synthesis : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Assays : Used as a substrate to study enzyme mechanisms.
  • Polymer Production : Employed in the manufacturing of polymers and resins .

Antimicrobial Activity

A study investigated the antimicrobial properties of amine-containing compounds, including derivatives similar to this compound. It was found that these compounds exhibited significant antibacterial activity against a range of pathogens, suggesting potential applications in treating infections .

Neurotransmitter Interaction

Research has highlighted that compounds with amine functional groups often interact with neurotransmitter systems. Specifically, this compound may influence pathways involving dopamine and serotonin, which are critical for mood regulation and cognitive function .

Comparative Analysis

When compared to similar compounds such as 6-bromohexan-1-amine and 6-fluorohexan-1-amine, this compound demonstrates a unique balance between reactivity and stability. This makes it suitable for various applications while minimizing potential side effects associated with more reactive halogenated amines.

Properties

CAS No.

76806-13-8

Molecular Formula

C6H15Cl2N

Molecular Weight

172.09 g/mol

IUPAC Name

6-chlorohexan-1-amine;hydrochloride

InChI

InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H

InChI Key

RCICWDOKHHRIHC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCN.Cl

Origin of Product

United States

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